![molecular formula C17H17N5O3 B2552898 1-methyl-6-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,6-dihydropyridazine-3-carboxamide CAS No. 2034200-49-0](/img/structure/B2552898.png)
1-methyl-6-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,6-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains multiple ring structures and functional groups based on its name. The name suggests the presence of a pyridazine ring, a quinoxaline moiety, and a carboxamide group. This compound could be of interest due to its potential pharmacological properties, given the biological relevance of similar structures.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of the exact compound , they do provide insight into the synthesis of structurally related compounds. For instance, the preparation of cyclic and bicyclic β-amino acids derivatives from methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate involves alkylation and acylation reactions, which could be relevant for the synthesis of the target compound . Similarly, the synthesis of 1,2-dihydro-1-oxopyrrolo[3,2,1-kl]phenothiazine-2-carboxamides involves reactions with amines, which might be applicable to the synthesis of the pyridazine and quinoxaline components of the target molecule .
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit a high degree of conjugation and possibly planarity, as seen in related compounds. For example, the 6-methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide has been shown to display intramolecular hydrogen bonding and a dihedral angle that contributes to the planarity of the molecule . These structural features can influence the compound's electronic properties and, consequently, its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple ring systems and heteroatoms would likely result in a compound with significant aromatic character, impacting its solubility, melting point, and stability. The intramolecular hydrogen bonds, as seen in related compounds, could affect the compound's boiling point and solubility in various solvents . The exact properties would need to be determined experimentally.
Applications De Recherche Scientifique
Metal-free Organic Synthesis
Quinoxaline derivatives are key motifs in bioactive natural products and drugs, showcasing the importance of methods for their synthesis. A metal- and base-free protocol for preparing quinoxaline-3-carbonyl compounds demonstrates an eco-friendly approach to synthesizing these structures, which could be relevant to the synthesis of the compound . This method utilizes simple raw materials under mild conditions, emphasizing sustainability in chemical synthesis (Xie et al., 2019).
Heterocyclic Chemistry and Drug Development
The reactivity of pyrrole-2,3-diones with various reagents to yield diverse heterocyclic compounds, including quinoxaline derivatives, underscores the versatility of these scaffolds in drug development and synthetic chemistry. Such transformations are crucial for generating compounds with potential biological activities (Sarıpınar et al., 2007).
Anticancer Activity
Research on quinoxaline derivatives highlights their significance in the development of new anticancer agents. For instance, the synthesis and evaluation of new quinoxaline derivatives for their EGFR-TK inhibition and anticancer activity provide insights into the potential therapeutic applications of these compounds. Some derivatives have shown promising anti-proliferative effects against various cancer cell lines, suggesting a pathway for the development of new cancer treatments (Ahmed et al., 2020).
Green Chemistry Approaches
The exploration of eco-friendly synthesis methods, such as the catalyst-free synthesis of heterocyclic derivatives in water under ultrasound irradiation, aligns with the growing demand for sustainable chemical processes. These methodologies not only contribute to the efficient synthesis of quinoxaline and related derivatives but also promote the principles of green chemistry (Mishra et al., 2019).
Antimicrobial Applications
The antimicrobial activity of quinoxaline derivatives further exemplifies the broad utility of these compounds in scientific research. Studies have investigated the antimicrobial properties of quinoxaline 1,4-dioxide and its derivatives, demonstrating their potential as new drugs for antimicrobial chemotherapy (Vieira et al., 2014).
Propriétés
IUPAC Name |
1-methyl-6-oxo-N-(4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-2-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-21-15(23)7-6-12(20-21)16(24)18-10-8-14-17(25)19-11-4-2-3-5-13(11)22(14)9-10/h2-7,10,14H,8-9H2,1H3,(H,18,24)(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWDMVCUSQMOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2CC3C(=O)NC4=CC=CC=C4N3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-6-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,6-dihydropyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2552815.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2552818.png)

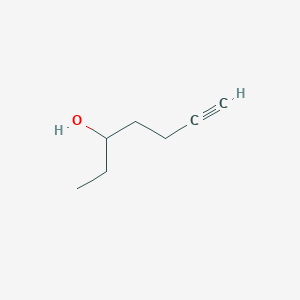
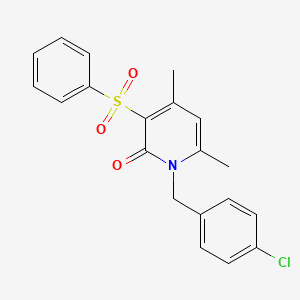
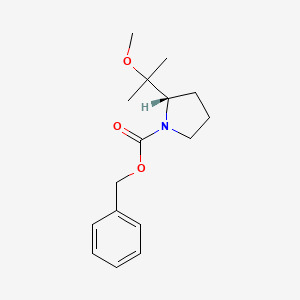

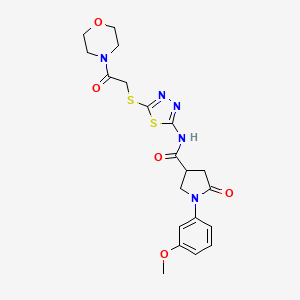

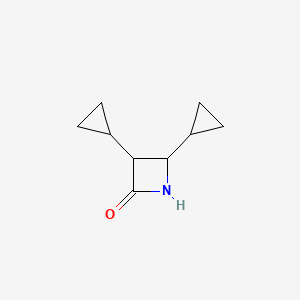
![4-methoxy-1'-[4-(1H-pyrrol-1-yl)benzoyl]-1,4'-bipiperidine](/img/structure/B2552835.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552837.png)
